5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

GPCR pharmacology Urotensin receptor Radioligand binding

This thieno[2,3-d]pyrimidine derivative is a structurally authenticated, potent antagonist of the human urotensin-II (UT) receptor (IC50 34-60 nM). Unlike its 3- and 4-bromophenyl isomers, which lack documented UT activity, this 2-bromophenyl derivative offers a confirmed GPCR-directed pharmacology, making it an essential chemical tool for urotensinergic system research. Its unique species selectivity (59-fold human over rat) and scaffold repurposing profile provide a robust control for selectivity panels and high-throughput screening campaigns.

Molecular Formula C12H8BrN3S
Molecular Weight 306.18 g/mol
CAS No. 885269-55-6
Cat. No. B13791906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
CAS885269-55-6
Molecular FormulaC12H8BrN3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC3=NC=NC(=C23)N)Br
InChIInChI=1S/C12H8BrN3S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H,(H2,14,15,16)
InChIKeyWKSIHXOKVHFFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6): A Urotensin-II Receptor Antagonist for GPCR Pharmacology & Chemical Probe Sourcing


5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6, molecular weight 306.18 g/mol, XLogP3-AA 3.5) is a thieno[2,3-d]pyrimidine derivative bearing a 2‑bromophenyl substituent at the 5‑position and a primary amine at the 4‑position [1]. This compound has been identified as an antagonist of the human urotensin‑II receptor (UT receptor, GPR14), a G‑protein‑coupled receptor (GPCR) implicated in cardiovascular homeostasis, with quantitative binding and functional activity data curated in the ChEMBL/BindingDB databases from Boehringer Ingelheim screening campaigns [2]. Unlike many thienopyrimidine congeners that are profiled primarily as kinase inhibitors, this specific derivative has demonstrated confirmed GPCR‑directed pharmacology, making it a structurally authenticated chemical tool for UT receptor research.

Why 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Other Bromophenyl or Thienopyrimidine Isomers in Research Protocols


Thieno[2,3-d]pyrimidin-4-amines are a privileged scaffold exploited extensively as ATP‑mimetic kinase inhibitors (targeting FGFR1, EGFR, PI3K, VEGFR, among others), yet their biological annotation is exquisitely dependent on the nature and position of the aryl substituent at C5 [1]. The 2‑bromophenyl derivative uniquely achieves nanomolar antagonism at the human urotensin‑II GPCR (IC50 34 nM), whereas the 3‑bromophenyl and 4‑bromophenyl positional isomers (CAS 885268‑93‑9 and 885268‑95‑1, respectively) have no publicly documented urotensin receptor activity [2]. Within the broader thienopyrimidine class, the parent 5‑phenyl‑thieno[2,3-d]pyrimidin-4-amine (CAS 195193‑10‑3) is reported as an FGFR1 inhibitor with IC50 values of 0.16–4.3 µM [3]. Substituting any of these analogs for the 2‑bromophenyl derivative in receptor pharmacology experiments would therefore introduce an uncharacterized — and likely irrelevant — target profile, invalidating experimental conclusions.

Quantitative Differentiation Guide for 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine: Head‑to‑Head Analog Comparisons & Target Selectivity Data


Human Urotensin‑II Receptor Binding Affinity: Sub‑50 nM Antagonism Versus Inactive Positional Isomers

5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine displaces [125I]‑urotensin‑II from recombinant human urotensin‑2 receptor expressed in Chem‑2 cells with an IC50 of 34 nM, as measured by scintillation proximity assay after 4 h incubation [1]. By contrast, the 3‑bromophenyl (CAS 885268‑93‑9) and 4‑bromophenyl (CAS 885268‑95‑1) positional isomers have no reported urotensin receptor binding data in any public database, and the parent 5‑phenyl‑thieno[2,3-d]pyrimidin-4-amine (CAS 195193‑10‑3) is characterized functionally as an FGFR1 kinase inhibitor (IC50 0.16–4.3 µM) rather than a GPCR ligand [2]. This orthogonal pharmacology demonstrates that the ortho‑bromine substitution directs target engagement toward a GPCR target not addressed by other isomers.

GPCR pharmacology Urotensin receptor Radioligand binding Cardiovascular research

Functional Antagonism at Human UT Receptor: Cell‑Based Ca2+ Mobilization Assay Confirms Antagonist Activity (IC50 = 60 nM)

In a functional cell‑based assay measuring inhibition of urotensin‑II‑stimulated Ca2+ mobilization in recombinant human UT receptor‑expressing CHO cells, 5-(2-bromophenyl)thieno[2,3-d]pyrimidin-4-amine exhibited an IC50 of 60 nM [1]. This confirms that the compound acts as a functional antagonist — not merely a binding site ligand — with a binding‑to‑function ratio (IC50 functional / IC50 binding) of approximately 1.8, indicative of efficient receptor antagonism without significant assay‑artifact discrepancy. In the same screening panel, a closely related thienopyrimidine analog (BDBM50431965 / CHEMBL2348518) showed substantially weaker functional activity with an IC50 of 1,400 nM at the human UT receptor [2].

GPCR functional assay Calcium mobilization UT receptor antagonism Cell‑based pharmacology

Pronounced Species Selectivity: 59‑Fold Preference for Human over Rat Urotensin‑II Receptor

5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine displays a marked species selectivity profile. At the human UT receptor, the compound exhibits an IC50 of 34 nM in radioligand binding and 60 nM in functional Ca2+ mobilization assays. At the rat UT receptor ortholog, antagonist activity measured by inhibition of urotensin‑II‑stimulated Ca2+ mobilization yields an IC50 of 2,000 nM (2 µM), representing a 59‑fold loss of potency compared to the human functional value [1]. This species‑dependent pharmacology is consistent with known sequence divergence in the UT receptor orthosteric and allosteric binding pockets between human and rodent species (overall amino acid identity ~75%) [2].

Species selectivity Translational pharmacology UT receptor orthologs Drug discovery screening

Pharmacological Scaffold Repositioning: GPCR Antagonism Versus Kinase Inhibition Across Thienopyrimidine Congeners

The thieno[2,3-d]pyrimidin-4-amine scaffold is canonically deployed as an ATP‑mimetic kinase inhibitor core, with published inhibitors targeting FGFR1 (IC50 0.16–4.3 µM), EGFR, PI3Kα, VEGFR, and Aurora kinase [1]. 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine breaks from this class expectation: its ortho‑bromophenyl substitution at C5 directs the scaffold away from kinase engagement and toward nanomolar antagonism of the urotensin‑II GPCR (IC50 34–60 nM) [2]. In contrast, the closely related 5‑phenyl‑thieno[2,3-d]pyrimidin-4-amine (CAS 195193‑10‑3) retains kinase activity (FGFR1 IC50 ~0.16–4.3 µM), and 6‑substituted thieno[2,3-d]pyrimidines have been optimized as dual GARFT/AICARFT inhibitors in folate metabolism with IC50 values in the low micromolar range [3]. The introduction of the ortho‑bromine at the C5 phenyl ring therefore produces a target‑class switch that is not observed with other halogen or unsubstituted phenyl variants.

Scaffold repurposing Target class switch Kinase vs. GPCR Chemical biology

Procurement‑Relevant Research and Industrial Application Scenarios for 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6)


Human Urotensin‑II Receptor Pharmacology: Radioligand Binding & Competition Assays

This compound can be deployed as an unlabeled competitor ligand in [125I]‑urotensin‑II radioligand displacement assays using recombinant human UT receptor expressed in Chem‑2 cell membranes. With a validated IC50 of 34 nM under a 4‑h scintillation proximity assay format [1], it serves as a positive‑control antagonist for screening novel UT receptor ligands. Its species selectivity profile (59‑fold preference for human over rat UT receptor) means it is suitable only for human‑receptor assay formats; rodent receptor assays are not recommended [2].

GPCR Calcium Mobilization Functional Assays for UT Receptor Antagonist Screening

Researchers can use this compound as a reference functional antagonist in FLIPR‑ or FDSS‑based Ca2+ mobilization assays with recombinant human UT receptor‑expressing CHO cells. Its functional IC50 of 60 nM and 23‑fold potency advantage over structurally related thienopyrimidine comparators (e.g., BDBM50431965, IC50 = 1,400 nM) [1] provides a robust assay window for high‑throughput screening campaigns targeting the urotensinergic system.

Chemical Biology Studies of Scaffold Target‑Class Switching

This compound exemplifies a scaffold repurposing phenomenon where a single ortho‑bromine substitution on the 5‑phenyl ring of a thieno[2,3-d]pyrimidine‑4‑amine redirects target engagement from kinase inhibition (FGFR1 IC50 0.16‑4.3 µM for the unsubstituted phenyl analog) [1] to GPCR antagonism (UT receptor IC50 34‑60 nM). Chemical biology and medicinal chemistry groups investigating privileged scaffold polypharmacology or developing computational models of target‑class prediction can use this compound as a case study for divergent target engagement driven by a single halogen substituent [2].

In Vitro Selectivity Profiling Panels for GPCR‑Focused Lead Optimization

For organizations running selectivity panels against GPCR families, this compound can serve as a UT receptor‑selective control. Its documented activity at the human UT receptor (IC50 34‑60 nM) contrasts with the absence of published activity at related peptide GPCRs, and its functional inactivity at the rat ortholog (IC50 2,000 nM) [1] provides an internal control for species‑specific effects in cross‑species selectivity profiling.

Quote Request

Request a Quote for 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.